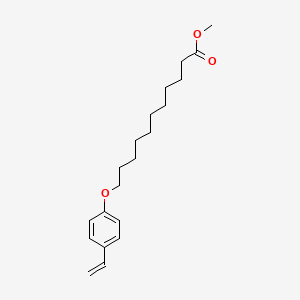
Methyl 11-(4-ethenylphenoxy)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-(4-ethenylphenoxy)undecanoate is an organic compound with the molecular formula C20H30O3 It is a derivative of undecanoic acid, featuring a phenoxy group substituted with an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(4-ethenylphenoxy)undecanoate typically involves the esterification of 11-(4-ethenylphenoxy)undecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying the purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-(4-ethenylphenoxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Strong nucleophiles (e.g., sodium methoxide) under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
Methyl 11-(4-ethenylphenoxy)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 11-(4-ethenylphenoxy)undecanoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can interact with biological targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(4-ethenylphenoxy)undecanoic acid
- Methyl 11-(4-hydroxyphenoxy)undecanoate
- Methyl 11-(4-methoxyphenoxy)undecanoate
Uniqueness
Methyl 11-(4-ethenylphenoxy)undecanoate is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Número CAS |
109023-44-1 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
methyl 11-(4-ethenylphenoxy)undecanoate |
InChI |
InChI=1S/C20H30O3/c1-3-18-13-15-19(16-14-18)23-17-11-9-7-5-4-6-8-10-12-20(21)22-2/h3,13-16H,1,4-12,17H2,2H3 |
Clave InChI |
CINQSBWCAKPLNP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


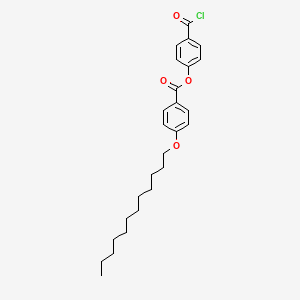
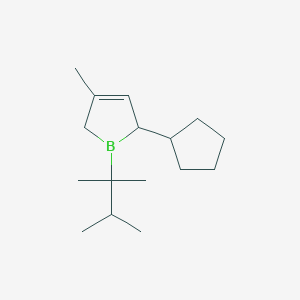
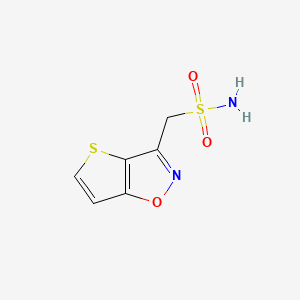
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
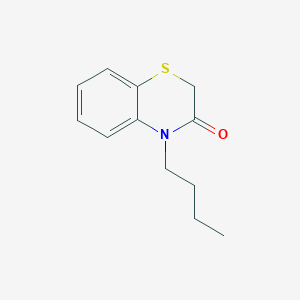
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
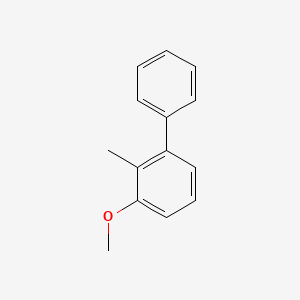
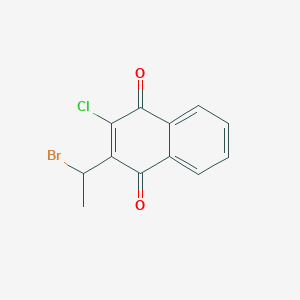
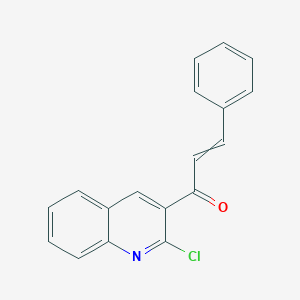
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
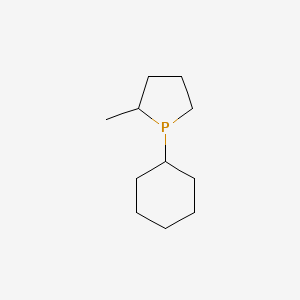
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
